3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 2-methoxyphenyl group at position 3 and an amine group at position 4. Its molecular formula is C₉H₇N₅OS (based on structurally related compounds in ), with a molecular weight of 233.25 g/mol . The compound’s structure combines electron-rich (methoxy) and electron-deficient (triazole-thiadiazole) moieties, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-16-7-5-3-2-4-6(7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHZPNNSKFAAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Similar compounds have been found to interact with various target receptors due to their ability to accept and donate hydrogen bonds. This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibition of these enzymes can affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has demonstrated potential as an antioxidant and antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. This compound influences cell signaling pathways by upregulating pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2. Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, it competitively inhibits the urease enzyme, which is crucial for the survival of urease-positive microorganisms. Additionally, molecular docking studies have shown that this compound can occupy the active sites of target proteins, thereby disrupting their normal function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In vitro studies have demonstrated that the compound remains stable under physiological conditions for extended periods. Its long-term effects on cellular function are still being investigated. Some studies have reported that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged apoptotic effects in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate kinase in the glycolytic pathway, leading to the inhibition of glycolysis. This compound also affects the levels of various metabolites, thereby influencing metabolic flux. These interactions underscore the compound’s potential as a metabolic modulator in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it has been observed to target specific organelles, such as mitochondria, where it induces apoptosis in cancer cells. These findings highlight the importance of subcellular localization in determining the compound’s pharmacological effects.
Biological Activity
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its diverse biological activities. This article explores its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.28 g/mol. The compound features a triazole-thiadiazole core structure that is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₅OS |
| Molecular Weight | 247.28 g/mol |
| CAS Number | 893643-31-7 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazolo-thiadiazole scaffold exhibit significant antimicrobial activity. Specifically, compounds within this class have been tested against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
In a study involving 19 synthesized derivatives of triazolo-thiadiazoles, the compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated:
- Antibacterial Activity : Most compounds showed superior antibacterial effects compared to reference drugs like ampicillin and streptomycin.
- Antifungal Activity : Some derivatives exhibited antifungal activity up to 80-fold higher than ketoconazole.
The most potent compounds demonstrated effective inhibition against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Molecular docking studies suggest that the antibacterial mechanism may involve targeting the enzyme MurB in E. coli, while antifungal activity may be linked to the inhibition of CYP51. This dual-targeting strategy highlights the potential of these compounds in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is influenced by their structural modifications. For example:
- Substituents at Position 6 : The presence of certain groups (e.g., methoxy or phenoxy) enhances antibacterial activity.
- Aromaticity and Electron Density : Modifications that increase electron density on the thiadiazole ring often correlate with increased potency.
Toxicity Studies
Toxicity assessments conducted on human cell lines (MCF7 and HK-2) revealed low toxicity profiles for several derivatives. This suggests a favorable safety margin for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The triazolo-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 significantly altering properties. Key comparisons include:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (e.g., 7c, 5b) and bromo (e.g., 13) substituents enhance polarity and hydrogen-bonding capacity, often improving target binding (e.g., 5b’s anti-H. pylori activity) . Hybrid Substituents: Spiro-dione moieties (e.g., 8a) introduce steric bulk, affecting solubility and selectivity .
Structure-Activity Relationship (SAR)
- Position 3 :
- Position 6 :
- Amine groups (e.g., target compound) improve solubility but may limit membrane penetration.
- Nitro or spiro-dione groups enhance target affinity but reduce synthetic accessibility .
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
Methodological Answer: The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with electrophilic reagents. Key steps include:
- Step 1: Formation of a thiourea intermediate via reaction of 4-amino-4H-1,2,4-triazole-3-thiol with isothiocyanates under basic conditions .
- Step 2: Cyclization using dehydrosulfurizing agents (e.g., HgO) to form the triazolo-thiadiazole core .
- Step 3: Introduction of the 2-methoxyphenyl group via coupling reactions with substituted phenacyl bromides or aryl halides in the presence of acetic acid or phosphorus oxychloride .
Optimization Tip: Refluxing in ethanol with catalytic acetic acid improves yields (70–80%) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is required:
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Target Selection: Prioritize enzymes with known ligand-binding pockets (e.g., 14α-demethylase lanosterol, PDB:3LD6 for antifungal activity) .
- Docking Workflow:
- Validation: Compare docking poses with crystallographic data (RMSD < 2.0 Å acceptable) .
Case Study: Derivatives with electron-withdrawing substituents (e.g., -NO2) showed stronger binding to TNF-α (ΔG = -9.2 kcal/mol) .
Q. How do structural modifications at the 6-amine position affect pharmacological activity?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source 1: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell line variability).
- Step 1: Standardize protocols (e.g., MTT assay with 10% FBS in MCF-7 cells) .
- Step 2: Validate purity (>98% via HPLC) to exclude impurities as confounding factors .
- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
Example: Compound 7c showed 77% TNF-α inhibition in one study but 50% in another due to differing endotoxin levels in cell culture .
Q. What computational methods predict metabolic stability of this compound?
Methodological Answer:
- Software Tools: Use SwissADME or ADMET Predictor.
- Key Parameters:
- Validation: Compare with in vitro microsomal stability assays (R² > 0.85 acceptable) .
Data Contradiction Analysis
Q. Why do some studies report conflicting SAR trends for antifungal activity?
Methodological Answer:
- Hypothesis 1: Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus).
- Hypothesis 2: Variability in compound aggregation states.
- Resolution:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
